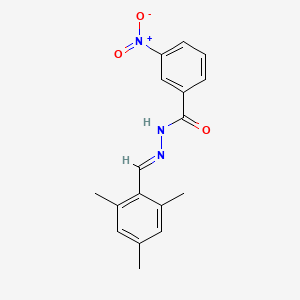

N'-(mesitylmethylene)-3-nitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The study of hydrazides and their derivatives, including "N'-(mesitylmethylene)-3-nitrobenzohydrazide," encompasses the synthesis of novel compounds, analysis of their molecular structures, investigation of chemical reactions they undergo, and detailed exploration of their physical and chemical properties. These compounds are of interest due to their potential applications in various fields, including materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

Hydrazides and their derivatives are typically synthesized through reactions involving corresponding hydrazine and carbonyl compounds. For example, the synthesis of carbacylamidophosphate derivatives involves reacting phosphoramidic dichloride with amines, characterized by multinuclear NMR and FTIR spectroscopy techniques (Gholivand et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like single-crystal X-ray diffraction, revealing details about their conformational and structural properties. For instance, studies on similar compounds have shown the formation of crystal structures stabilized by hydrogen bonding and π-π stacking interactions (Sivajeyanthi et al., 2019).

Chemical Reactions and Properties

Hydrazides undergo various chemical reactions, including cyclization, condensation, and rearrangement, which are critical in synthesizing complex organic molecules. The properties of these compounds, such as reactivity and stability, are influenced by their molecular structure and the presence of functional groups (Myers et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal morphology, are determined through various analytical techniques, including differential scanning calorimetry and thermogravimetric analysis. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining the applications and functional utility of these compounds. Investigations into the electronic structure and magnetism of related nickel complexes provide insights into their chemical behavior and potential applications in catalysis and materials science (Poulten et al., 2013).

Scientific Research Applications

Photolabile Groups in Polymer and Materials Science

Research on o-nitrobenzyl derivatives, closely related to the nitrobenzene moiety in N'-(mesitylmethylene)-3-nitrobenzohydrazide, highlights their significance in polymer and materials science. These compounds are integral to developing photodegradable materials, allowing for controlled alteration of polymer properties through irradiation. Applications include photodegradable hydrogels, functionalization of copolymers for thin film patterning, and the creation of bioconjugates with photocleavable links, offering innovative approaches in biomedicine and materials engineering (Zhao et al., 2012).

Environmental Chemistry and Bioremediation

The environmental impact of nitrobenzene compounds and their derivatives, including potential analogs of N'-(mesitylmethylene)-3-nitrobenzohydrazide, is a critical area of research. Studies demonstrate the feasibility of using biocatalytic approaches for the reduction of nitrobenzene to aniline, a less toxic compound. This transformation, achieved through bioelectrochemical systems, highlights the role of such compounds in environmental remediation technologies. Such research underscores the potential for applying N'-(mesitylmethylene)-3-nitrobenzohydrazide in developing green and efficient methods for detoxifying nitrobenzene pollutants (Wang et al., 2011).

Analytical Chemistry and Sensor Development

In the field of analytical chemistry, derivatives of nitrobenzene and related hydrazides serve as essential components in designing sensors for detecting various substances, including heavy metals. The development of fluorescent and colorimetric sensors based on nitrobenzene derivatives exemplifies this application. Such sensors leverage the chemical reactivity and photophysical properties of these compounds to achieve high selectivity and sensitivity in detecting target analytes, pointing to the potential utility of N'-(mesitylmethylene)-3-nitrobenzohydrazide in creating advanced sensing materials (Ruan et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-7-12(2)16(13(3)8-11)10-18-19-17(21)14-5-4-6-15(9-14)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFIFCYRJUKHNJ-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)

![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)